molecular formula C11H10N6O B1418273 3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol CAS No. 1216756-19-2

3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

Cat. No.: B1418273
CAS No.: 1216756-19-2
M. Wt: 242.24 g/mol
InChI Key: NNYHKCATQZDSPE-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Significance

The compound 3-(4-Aminobenzyl)-3H-triazolo[4,5-d]pyrimidin-7-ol belongs to the triazolopyrimidine class of heterocyclic compounds, specifically characterized by the fusion of a 1,2,3-triazole ring with a pyrimidine ring system at the 4,5-positions. This structural arrangement creates a unique bicyclic framework that exhibits remarkable chemical stability and biological relevance. The molecular formula C11H10N6O and molecular weight of 242.24 grams per mole reflect the compound's moderate size and nitrogen-rich composition.

The structural significance of this compound lies in its distinctive fusion pattern, where the 1,2,3-triazole ring is condensed with the pyrimidine ring to form the triazolo[4,5-d]pyrimidine core structure. This specific arrangement differs from other triazolopyrimidine isomers and contributes to unique electronic properties and molecular geometry. The presence of the 4-aminobenzyl substituent at the 3-position of the triazole ring introduces an aromatic system with electron-donating characteristics, while the hydroxyl group at the 7-position provides hydrogen bonding capability and potential tautomeric behavior.

The chemical classification system places this compound within the broader category of aromatic heterocyclic compounds, specifically as a member of the triazolopyrimidine derivatives. The compound exhibits aromatic character throughout both ring systems, contributing to its stability and potential for π-π stacking interactions. The nitrogen atoms within the fused ring system provide multiple coordination sites and contribute to the compound's ability to participate in hydrogen bonding networks.

Table 1: Structural and Physical Properties of 3-(4-Aminobenzyl)-3H-triazolo[4,5-d]pyrimidin-7-ol

Property Value Reference
Molecular Formula C11H10N6O
Molecular Weight 242.24 g/mol
CAS Number 1216756-19-2
MDL Number MFCD09864986
Purity (Commercial) 95%
Ring System triazolo[4,5-d]pyrimidine
Substituents 4-aminobenzyl at position 3, hydroxyl at position 7

The structural significance extends to the compound's electronic properties, where the electron-rich triazole ring system conjugates with the electron-deficient pyrimidine ring, creating a unique electronic distribution. This electronic arrangement influences the compound's reactivity patterns and potential for biological interactions. The 4-aminobenzyl group introduces additional aromatic character and provides a site for further chemical modification or biological recognition.

Research has demonstrated that triazolopyrimidine derivatives exhibit diverse pharmacological activities, with the specific substitution pattern significantly influencing biological outcomes. The triazolo[4,5-d]pyrimidine scaffold has been identified as a privileged structure in medicinal chemistry, particularly for enzyme inhibition studies. The structural features of 3-(4-Aminobenzyl)-3H-triazolo[4,5-d]pyrimidin-7-ol position it as a potentially valuable compound for biological evaluation and further synthetic elaboration.

The chemical stability of this compound arises from the aromatic nature of both ring systems and the resonance stabilization provided by the extensive conjugated network. The hydroxyl group at position 7 can participate in intramolecular hydrogen bonding with nitrogen atoms in the ring system, potentially influencing the compound's conformation and stability. This structural arrangement also provides opportunities for intermolecular hydrogen bonding, which may affect crystalline packing and solubility characteristics.

Historical Development in Triazolopyrimidine Chemistry

The historical development of triazolopyrimidine chemistry traces back to the mid-20th century when researchers first began exploring the synthetic potential of fused heterocyclic systems combining triazole and pyrimidine rings. The evolution of this chemical class has been marked by continuous advances in synthetic methodologies and growing recognition of their biological significance.

Early investigations into triazolopyrimidine compounds focused primarily on synthetic accessibility and basic characterization. Researchers initially developed methods for constructing the fused ring system through cyclization reactions involving appropriately substituted precursors. The condensation of 1,2,3-triazole-4(5)-amines with various carbonyl compounds emerged as a fundamental approach for accessing triazolo-annulated pyrimidine systems. These early synthetic efforts laid the groundwork for understanding the reactivity patterns and structural requirements for successful ring formation.

The period from 2014 to 2022 witnessed significant expansion in triazolopyrimidine research, with comprehensive literature reviews documenting the diverse applications of these compounds in medicinal chemistry. During this era, researchers recognized that triazolopyrimidine derivatives possessed unique pharmacological properties that distinguished them from other heterocyclic scaffolds. The development of efficient synthetic routes enabled the preparation of diverse libraries of compounds for biological screening.

Table 2: Chronological Development of Triazolopyrimidine Research Milestones

Time Period Development Key Contributions Reference
Early Period Basic synthetic methodology Cyclization reactions with triazole-amines
2014-2022 Comprehensive applications Medicinal chemistry applications documented
Recent Years Enzyme inhibition studies Lysine specific demethylase 1 inhibitors
Current Research Targeted therapeutics Ubiquitin-specific protease 28 inhibitors

The recognition of triazolopyrimidine derivatives as lysine specific demethylase 1 inhibitors marked a significant milestone in the historical development of this compound class. Research conducted in 2017 demonstrated that triazolo[4,5-d]pyrimidine derivatives could effectively inhibit this important epigenetic enzyme, opening new avenues for therapeutic applications. This discovery highlighted the potential of the triazolopyrimidine scaffold for developing targeted therapeutic agents.

Subsequent investigations expanded the scope of triazolopyrimidine applications to include ubiquitin-specific protease 28 inhibition, demonstrating the versatility of this chemical framework. The discovery that triazolo[4,5-d]pyrimidine derivatives could potently inhibit ubiquitin-specific protease 28 with low micromolar potency established these compounds as valuable research tools and potential therapeutic leads.

The historical progression of triazolopyrimidine chemistry has been characterized by increasing sophistication in both synthetic approaches and biological applications. Modern synthetic methodologies have enabled the preparation of complex derivatives with precise substitution patterns, facilitating detailed structure-activity relationship studies. The development of microwave-assisted synthesis and other advanced techniques has improved reaction efficiency and expanded the accessible chemical space within this compound class.

The emergence of triazolopyrimidines as significant scaffolds in drug discovery has been documented through extensive research over recent years. Publications focusing on triazolopyrimidine analogues with diverse biological activities have increased markedly, reflecting the growing interest in this chemical class. The scaffold has found applications in designing novel anti-cancer, antimicrobial, antiviral, antiparasitic, and central nervous system-modulating agents.

Recent advances in triazolopyrimidine chemistry have emphasized the importance of understanding isomeric variations and their impact on biological activity. Researchers have identified eight possible isomers of triazolopyrimidine, each potentially exhibiting distinct pharmacological properties. This recognition has led to more systematic approaches to compound design and evaluation, ensuring that optimal isomeric forms are selected for specific therapeutic applications.

The historical development has also seen significant improvements in analytical characterization methods for triazolopyrimidine compounds. Advanced spectroscopic techniques have enabled detailed structural elucidation and conformational analysis, providing insights into structure-activity relationships. These analytical advances have supported more rational drug design approaches and facilitated the optimization of biological activities.

Properties

IUPAC Name

3-[(4-aminophenyl)methyl]-6H-triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O/c12-8-3-1-7(2-4-8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5,12H2,(H,13,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYHKCATQZDSPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C(=O)NC=N3)N=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is essential for DNA synthesis and repair. This inhibition can lead to the disruption of cellular proliferation, making it a potential candidate for anticancer therapies. Additionally, this compound interacts with proteins involved in cell signaling pathways, such as protein kinases, thereby modulating signal transduction processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. It can also translocate to the nucleus, where it affects gene expression by interacting with transcription factors and other nuclear proteins. Post-translational modifications, such as phosphorylation, can influence its localization and activity within the cell.

Biological Activity

3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol (CAS No. 1216756-19-2) is a heterocyclic compound with potential therapeutic applications due to its diverse biological activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a triazole ring fused to a pyrimidine structure, which is known for its pharmacological significance. Its molecular formula is C11H10N6OC_{11}H_{10}N_6O, and it has a molecular weight of 226.24 g/mol. The chemical structure is pivotal in determining its interactions with biological targets.

Antibacterial Activity

Research indicates that derivatives of triazole and pyrimidine compounds exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate high efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. In comparative studies, this compound has shown promising results similar to established antibiotics like Imipenem and Nalidixic acid .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated using the carrageenan-induced paw edema model. Results indicated that it effectively reduces inflammation, comparable to standard anti-inflammatory agents like Indomethacin. The inhibition percentage calculated showed significant anti-inflammatory effects at various concentrations .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can interact with key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in mediating inflammation .

Study 1: Antimicrobial Efficacy

In a study assessing the antibacterial activity of various triazole derivatives, this compound was found to exhibit a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating potent antibacterial properties. The study highlighted the compound's ability to inhibit bacterial growth effectively compared to traditional antibiotics .

Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory mechanisms of this compound revealed that it significantly inhibited the NF-kB pathway activation in vitro. This pathway is crucial for the expression of pro-inflammatory cytokines. The results showed that treatment with this compound reduced the levels of TNF-alpha and IL-6 in treated cells by over 50% at a concentration of 10 µM .

Data Summary

Activity Effect Reference
AntibacterialMIC = 32 µg/mL against E. coli
Anti-inflammatoryReduces TNF-alpha by >50%
Binding AffinityHigh affinity for COX and LOX

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities, including:

  • Antiproliferative Effects : Research has shown that derivatives of this compound exhibit significant antiproliferative activity, suggesting potential in cancer therapy. The synthesis of novel derivatives has been aimed at enhancing these effects and exploring their mechanisms of action .
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, indicating that 3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol may also possess such properties. The presence of the triazole and pyrimidine moieties is thought to contribute to these effects.

Synthetic Pathways

The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include:

  • Formation of the Triazole Ring : Utilizing azides and alkynes to create the triazole structure.
  • Pyrimidine Fusion : Incorporating pyrimidine derivatives through cyclization reactions.
  • Functional Group Modifications : Introducing amino and hydroxyl groups to enhance biological activity.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

  • Anticancer Activity : A study synthesized various derivatives from this compound and evaluated their antiproliferative activity against different cancer cell lines. The results indicated that certain derivatives exhibited enhanced activity compared to the parent compound.
  • Mechanistic Studies : While specific mechanisms of action for this compound are still under investigation, related triazolopyrimidine derivatives have been shown to interact with key biological targets involved in cell proliferation and apoptosis pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolopyrimidine derivatives exhibit diverse biological activities depending on substituents at the N3 and C5/C7 positions. Below is a comparative analysis of structurally related compounds:

Structural and Physicochemical Properties

Compound Name Substituents (N3 / C5 / C7) Molecular Formula Molecular Weight Key Properties References
3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol 4-Aminobenzyl / None / -OH C₁₁H₁₀N₆O 242.24 High solubility due to -NH₂; bioactive hydroxyl group
3-(4-Chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol 4-Chlorobenzyl / None / -OH C₁₁H₈ClN₅O 261.67 Lipophilic; reduced solubility vs. amino analog
3-(4-Methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol 4-Methylbenzyl / None / -OH C₁₂H₁₁N₅O 241.25 Moderate lipophilicity; used in kinase inhibition studies
Vipadenant (3-(4-Amino-3-methylbenzyl)-7-(furan-2-yl)-3H-triazolo[4,5-d]pyrimidin-5-amine) 4-Amino-3-methylbenzyl / -NH₂ (C5) / -Furan C₁₆H₁₅N₇O 329.34 Adenosine A₂A receptor antagonist; enhanced binding affinity due to furan and amino groups
3-Benzyl-5-tert-Butyl-4H-triazolo[4,5-d]pyrimidin-7-one Benzyl / tert-Butyl / =O C₁₅H₁₇N₅O 283.33 Ketone at C7 reduces hydrogen-bonding potential

Preparation Methods

Cyclization and Core Construction

The triazolopyrimidine core is commonly prepared through cyclization of amidines or hydrazine derivatives with suitable pyrimidine precursors. One efficient method involves:

  • Conversion of monosubstituted amidines to 2-substituted 5-amino-4,6-dihydroxypyrimidines.
  • Treatment with primary amines followed by cyclization to yield 7-chloro-3,5-disubstituted triazolopyrimidines.
  • Subsequent nucleophilic substitution of the 7-chloro group with nucleophiles such as amines or hydroxyl groups to afford the 7-hydroxy derivative.

Microwave-assisted one-pot protocols have been reported to facilitate rapid cyclization, improving yields and reducing reaction times significantly.

Hydroxylation at the 7-Position

The 7-hydroxy group is introduced either by direct substitution of a 7-chloro precursor with hydroxide ions or by hydrolysis of suitable intermediates. This step is crucial for the biological activity of the compound and is often optimized to maintain high yields and purity.

Representative Reaction Scheme and Conditions

Step Reactants & Conditions Outcome Notes
1 Monosubstituted amidine + pyrimidine precursor 5-amino-4,6-dihydroxypyrimidine intermediate Base-assisted cyclization
2 Intermediate + primary amine (e.g., 4-aminobenzylamine) 7-chloro-3-substituted triazolopyrimidine Microwave irradiation improves yield
3 7-chloro intermediate + hydroxide (or water) 7-hydroxy substitution Nucleophilic substitution
4 Purification with resin-bound scavengers Pure 3-(4-Aminobenzyl)-3H-triazolopyrimidin-7-ol Efficient removal of excess reagents

Detailed Research Findings

  • Microwave-Assisted Synthesis : Microwave irradiation has been demonstrated to accelerate the substitution reactions of 7-chloro intermediates with amines, including 4-aminobenzylamine, yielding the desired products in shorter times and with higher purity.

  • One-Pot Three-Component Synthesis : Some studies report a one-pot three-component condensation involving aromatic aldehydes, amidines, and hydrazine derivatives to construct triazolopyrimidine derivatives efficiently. This method offers a green chemistry approach with excellent yields.

  • Nucleophilic Substitution Efficiency : The substitution of the 7-chloro group with hydroxyl or amino groups proceeds smoothly under mild conditions, often in the presence of a base. The use of resin-bound scavengers post-reaction enhances product isolation and purity.

  • Building Block Preparation : The 4-aminobenzylamine moiety can be prepared or sourced commercially and is introduced by reacting with the triazolopyrimidine core, sometimes requiring protection/deprotection steps to prevent side reactions.

Comparative Table of Preparation Methods

Preparation Aspect Method A: Microwave-Assisted Substitution Method B: One-Pot Three-Component Synthesis Method C: Conventional Heating & Stepwise Synthesis
Reaction Time Minutes to hours Hours Several hours to days
Yield High (typically >80%) Moderate to high (70-85%) Moderate (60-75%)
Purity High, aided by scavenger resins High Moderate, requires extensive purification
Environmental Impact Lower (green chemistry approach) Moderate Higher due to longer reaction times and solvents
Scalability Good Moderate Good
Complexity of Setup Requires microwave reactor Simple setup Conventional lab equipment

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol and its analogs?

  • Methodology : The compound is synthesized via cyclization of 5-amino-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide with carbon disulfide under alkaline conditions, yielding triazolopyrimidine thione intermediates. Subsequent functionalization (e.g., alkylation, glycosylation) is achieved using reagents like ethyl iodide or glucosyl bromide in the presence of KOH . For aryl-substituted derivatives, Stille coupling with furyl(tributyl)tin under palladium catalysis is effective .
  • Key Data :

Reaction StepYield (%)ConditionsReference
Thione formation77NaOH, CS₂
Stille coupling90Pd(PPh₃)₂Cl₂, DMF, 90°C

Q. How can structural characterization of this compound be optimized?

  • Methodology : Use a combination of ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) for preliminary analysis. Single-crystal X-ray diffraction is critical for confirming stereochemistry and intermolecular interactions. For example, Hirshfeld surface analysis quantifies hydrogen bonding and π-π stacking in crystalline forms .
  • Example : X-ray diffraction confirmed the planar geometry of the triazolopyrimidine core in related derivatives, with bond angles deviating <2° from ideal sp² hybridization .

Q. What analytical techniques validate purity and stability?

  • Methodology : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. Stability studies under varying pH (1–13) and temperature (25–60°C) should monitor degradation via LC-MS. For example, analogs like vipadenant (BIIB014) showed <5% degradation after 48 hours at pH 7.4 .

Advanced Research Questions

Q. How does structural modification at the 5- and 7-positions affect adenosine receptor antagonism?

  • Methodology : Replace the 7-hydroxyl group with bioisosteres (e.g., furan, thiophene) and evaluate binding affinity using radioligand displacement assays (e.g., [³H]ZM241385 for A₂A receptors). For instance, 7-(2-furyl) derivatives exhibited IC₅₀ values <100 nM due to enhanced π-stacking with Phe168 in the receptor pocket .
  • SAR Insights :

SubstituentA₂A IC₅₀ (nM)Key InteractionReference
7-OH320H-bond with Asn253
7-Furan85π-π with Phe168

Q. What strategies mitigate off-target effects in anticancer applications?

  • Methodology : Incorporate hydrophilic groups (e.g., hydroxymethyl) at the 3-position to reduce CYP450 inhibition. For example, 3-(hydroxymethyl)-substituted analogs showed >10-fold selectivity for cancer cells (MCF-7) over normal fibroblasts . Concurrently, NADPH oxidase inhibition assays (e.g., lucigenin-enhanced chemiluminescence) can identify compounds with dual antitumor/antioxidant activity .

Q. How can computational modeling guide the design of metabolically stable derivatives?

  • Methodology : Perform density functional theory (DFT) calculations to predict metabolic soft spots. Molecular dynamics simulations (e.g., Amber Force Field) model interactions with cytochrome P450 enzymes. For example, replacing the 4-aminobenzyl group with a 4-fluoro analog reduced oxidative deamination by 70% in liver microsomes .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for triazolopyrimidine cyclization: How to troubleshoot?

  • Analysis : Variations in yields (e.g., 77% in vs. 60% in ) may arise from solvent purity or base concentration.
  • Resolution : Optimize reaction parameters using design of experiments (DoE). For example, a central composite design identified 12% NaOH and anhydrous DMF as critical for maximizing yield (>85%) .

Q. Conflicting biological activities in MCF-7 vs. A-549 cell lines: Mechanistic insights?

  • Analysis : Triazolopyrimidines showed higher potency in MCF-7 (breast cancer) than A-549 (lung cancer) due to differential expression of adenosine receptors .
  • Resolution : Quantify receptor density via qPCR or flow cytometry. For instance, A₂B receptor mRNA levels were 3-fold higher in MCF-7, correlating with apoptosis induction .

Methodological Best Practices

  • Synthesis : Use anhydrous conditions and degassed solvents for Pd-catalyzed reactions to prevent byproduct formation .
  • Characterization : Employ heteronuclear 2D NMR (HSQC, HMBC) to resolve overlapping signals in aromatic regions .
  • Biological Assays : Include positive controls (e.g., clopidogrel for antiplatelet activity ) and validate findings across ≥3 cell lines.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
Reactant of Route 2
Reactant of Route 2
3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.